

# Application Notes and Protocols for DSPG Liposome Synthesis via Solvent Injection Method

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## Compound of Interest

Compound Name: Distearoyl phosphatidylglycerol

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## Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. 1,2-distearoyl-sn-glycero-3-phospho-L-glycerol (DSPG) is an anionic phospholipid commonly used in liposomal formulations to impart a negative surface charge, which can influence stability, circulation time, and cellular interactions. [1] The solvent injection method, particularly ethanol injection, is a simple, rapid, and scalable technique for producing unilamellar liposomes. [2][3] This method involves dissolving lipids in a water-miscible organic solvent and injecting this solution into an aqueous phase, leading to the spontaneous self-assembly of liposomes as the solvent disperses. [2][3]

These application notes provide a detailed protocol for the synthesis of DSPG-containing liposomes using the ethanol injection method, along with methodologies for their characterization.

## Data Presentation: Physicochemical Properties of DSPG-Containing Liposomes

The following table summarizes typical physicochemical characteristics of anionic liposomes, including those containing DSPG, prepared by the solvent injection method. The specific

values can be influenced by process parameters and the overall lipid composition.

Parameter	Typical Value Range	Method of Analysis	Reference
Particle Size (Z-average)	80 - 200 nm	Dynamic Light Scattering (DLS)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Zeta Potential	-30 mV to -60 mV	Laser Doppler Velocimetry	<a href="#">[7]</a> <a href="#">[8]</a>
Encapsulation Efficiency (%)	>40% (for some molecules)	Spectrophotometry / Chromatography	<a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Synthesis of DSPG Liposomes by Ethanol Injection

This protocol describes the preparation of unilamellar DSPG-containing liposomes.

Materials:

- 1,2-distearoyl-sn-glycero-3-phospho-L-glycerol (DSPG)
- Other lipids as required (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)
- Absolute Ethanol (GMP grade)
- Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Syringe pump
- Stir plate and stir bar

- Round bottom flask
- Rotary evaporator (optional, for ethanol removal)
- Dialysis tubing or tangential flow filtration system (for ethanol removal)

#### Procedure:

- Lipid Solution Preparation:
  - Dissolve DSPG and any other lipids (e.g., DSPC, Cholesterol) in absolute ethanol in a sterile vial. A common molar ratio for anionic liposomes is DSPC:DSPG:Cholesterol 4:1:2.
  - The total lipid concentration in the ethanolic solution can be in the range of 10-40 mg/mL.
  - Gently warm the solution to a temperature above the phase transition temperature of all lipids (for DSPG, the  $T_m$  is  $\sim 55^\circ\text{C}$ ) to ensure complete dissolution. For instance, heat to  $60-65^\circ\text{C}$ .
- Aqueous Phase Preparation:
  - Pre-heat the aqueous buffer to the same temperature as the lipid solution ( $60-65^\circ\text{C}$ ) in a round bottom flask. This helps to avoid lipid precipitation upon injection.
- Solvent Injection:
  - Place the flask with the pre-heated aqueous phase on a stir plate and stir at a constant, moderate speed (e.g., 500-1000 rpm).
  - Draw the lipid-ethanol solution into a syringe and place it in a syringe pump.
  - Inject the lipid solution into the center of the vortexing aqueous phase at a slow and constant rate (e.g., 0.1-1.0 mL/min). The ratio of the organic phase to the aqueous phase volume is a critical parameter and is typically in the range of 1:5 to 1:10.
- Liposome Formation and Maturation:

- Upon injection, the ethanol rapidly diffuses into the aqueous phase, causing the lipids to self-assemble into liposomes.[\[2\]](#)[\[9\]](#)
- Continue stirring the suspension for 15-30 minutes at the same temperature to allow for the stabilization of the liposomes.
- Ethanol Removal:
  - The residual ethanol can be removed by methods such as rotary evaporation under reduced pressure, dialysis against the aqueous buffer, or tangential flow filtration.[\[9\]](#)
- Storage:
  - Store the final liposome suspension at 4°C. For long-term storage, freezing at -20°C or -80°C may be possible, but cryoprotectants might be necessary to preserve vesicle integrity.

## Protocol 2: Characterization of DSPG Liposomes

### 1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

- Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
- Procedure:
  - Dilute a small aliquot of the liposome suspension in the same buffer used for preparation to an appropriate concentration for DLS measurement (this avoids multiple scattering effects).
  - Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
  - Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[\[7\]](#)

### 2. Zeta Potential Measurement

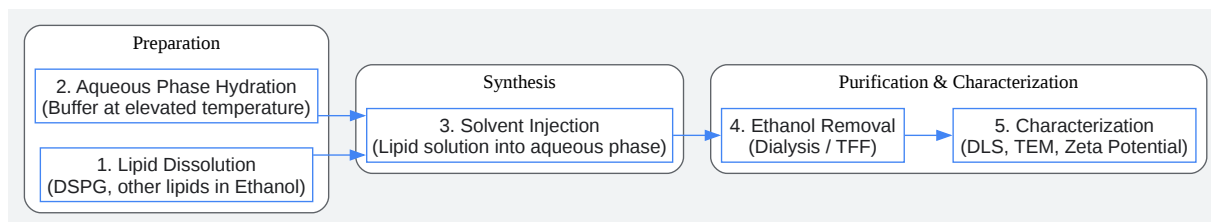
- Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles (electrophoretic mobility).
- Procedure:
  - Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl to ensure sufficient ionic strength for measurement while minimizing charge screening).
  - Load the diluted sample into the specific cuvette for zeta potential measurement.
  - Perform the measurement to determine the zeta potential. For anionic liposomes like those containing DSPG, a value more negative than -30 mV typically indicates good stability due to strong electrostatic repulsion between particles.<sup>[7]</sup>

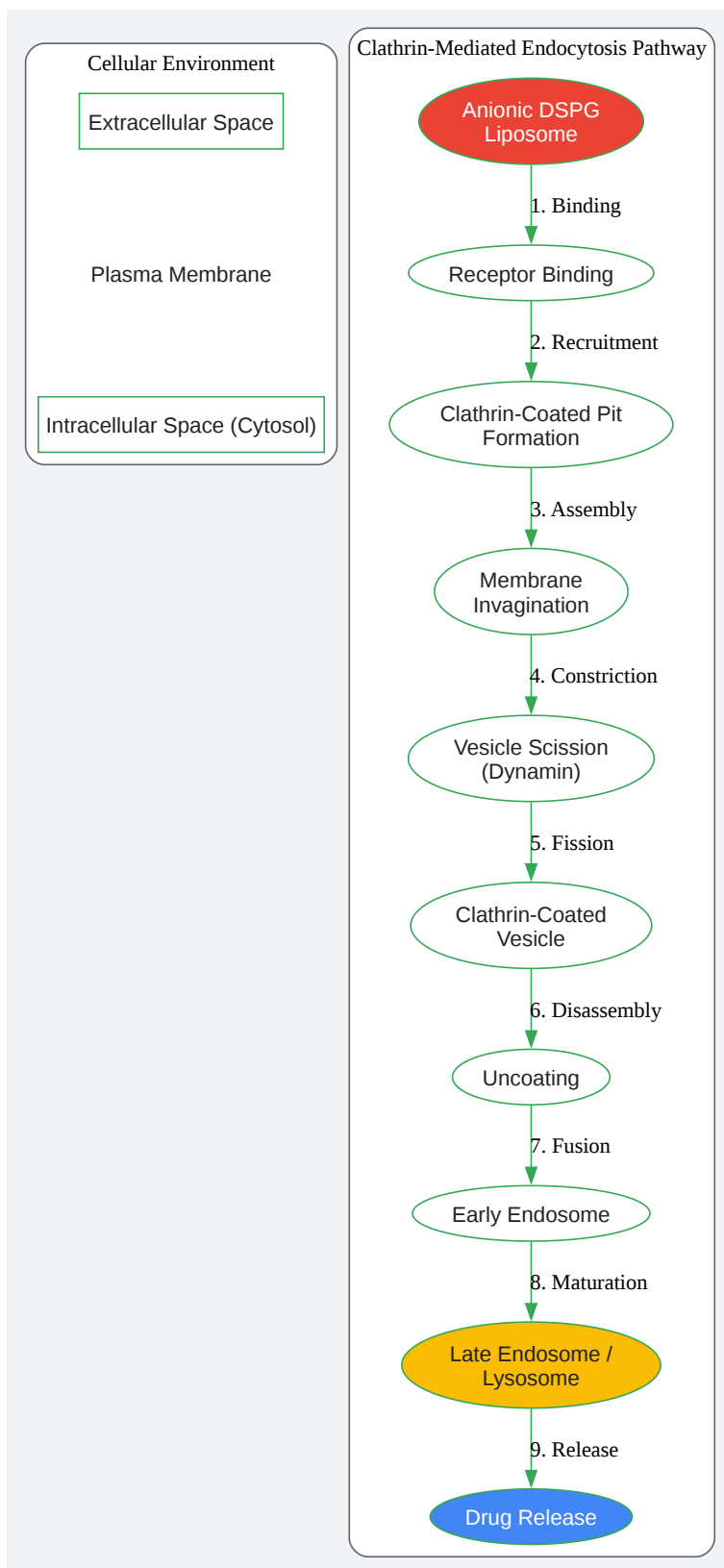
### 3. Morphological Characterization by Transmission Electron Microscopy (TEM)

- Principle: TEM provides high-resolution images of the liposomes, allowing for the visualization of their size, shape, and lamellarity.
- Procedure (Negative Staining):
  - Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes.
  - Blot off the excess suspension with filter paper.
  - Apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a few minutes.
  - Blot off the excess staining solution and allow the grid to air dry completely.
  - Image the grid using a transmission electron microscope.

## Visualization of Workflow and Biological Interactions

## Experimental Workflow for DSPG Liposome Synthesis





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- To cite this document: BenchChem. [Application Notes and Protocols for DSPG Liposome Synthesis via Solvent Injection Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054389#solvent-injection-method-for-dspg-liposome-synthesis]

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